Ac-IEPD-AMC (trifluoroacetate salt)

Description

Structural Composition of the Peptide Moiety (Ac-Ile-Glu-Pro-Asp)

The core of the substrate's specificity lies in its tetrapeptide sequence: Ile-Glu-Pro-Asp (Isoleucine-Glutamic Acid-Proline-Aspartic Acid). This sequence is recognized and targeted by specific proteases. echelon-inc.comechelon-inc.com An acetyl (Ac) group is attached to the N-terminus of the peptide, which can protect the peptide from degradation by aminopeptidases.

The constituent amino acids each contribute unique properties to the peptide's structure and its interaction with target enzymes:

Isoleucine (Ile): An aliphatic, hydrophobic amino acid, contributing to the substrate's binding affinity within the hydrophobic pockets of the target enzyme's active site. wikipedia.org

Glutamic Acid (Glu): An acidic, negatively charged amino acid, which can be crucial for forming specific ionic interactions or hydrogen bonds that orient the substrate correctly within the enzyme's catalytic center. wikipedia.org

Proline (Pro): Unique among amino acids, proline's side chain forms a rigid, cyclic structure with its own alpha-amino group. wikipedia.org This conformational rigidity imparts a specific kink in the peptide backbone, which can be a critical structural element for recognition by the target protease.

Aspartic Acid (Asp): Another acidic, negatively charged amino acid. wikipedia.org In this sequence, it is the most critical residue, as the enzymatic cleavage occurs at the peptide bond immediately following it. Proteases like caspases and granzyme B are known as aspartate-specific proteases, meaning they specifically hydrolyze peptide bonds C-terminal to an aspartate residue. nih.govnih.gov

| Amino Acid | Abbreviation | Key Property | Role in Ac-IEPD-AMC |

|---|---|---|---|

| Isoleucine | Ile / I | Hydrophobic | Enzyme active site binding |

| Glutamic Acid | Glu / E | Acidic, Negatively Charged | Substrate orientation and interaction |

| Proline | Pro / P | Conformationally Rigid | Structural recognition |

| Aspartic Acid | Asp / D | Acidic, Negatively Charged | Enzymatic cleavage site |

Integration of the 7-Amino-4-Methylcoumarin (B1665955) (AMC) Fluorophore

To enable detection of enzymatic activity, the peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). caymanchem.com AMC is a blue-emitting fluorophore that is widely used in the design of fluorogenic protease substrates. fluorofinder.commedchemexpress.com The AMC molecule is attached via an amide bond to the C-terminal carboxyl group of the aspartic acid residue. iris-biotech.de

When AMC is part of the intact Ac-IEPD-AMC substrate, its fluorescent properties are significantly quenched. caymanchem.com This quenching is due to the electronic influence of the attached peptide, which alters the fluorophore's chemical environment. iris-biotech.de In this conjugated state, the AMC-amide exhibits very weak fluorescence. iris-biotech.de

Principles of Fluorogenic Hydrolysis and Signal Generation

The functionality of Ac-IEPD-AMC as a reporter molecule is based on the direct link between enzymatic action and the generation of a fluorescent signal. This process can be broken down into two key steps: enzymatic cleavage and fluorescence activation.

Ac-IEPD-AMC is a substrate for enzymes like granzyme B and caspase-8, which are key mediators of apoptosis (programmed cell death). echelon-inc.com These proteases recognize the specific Ile-Glu-Pro-Asp peptide sequence. Upon binding, the enzyme's active site catalyzes the hydrolysis of the amide bond that links the aspartic acid residue to the AMC molecule. biomol.comcaymanchem.com This cleavage event separates the peptide moiety from the fluorophore.

The enzymatic cleavage liberates the AMC molecule, resulting in free 7-amino-4-methylcoumarin. caymanchem.com Freed from the quenching effect of the peptide, the AMC-amine exhibits strong fluorescence. iris-biotech.de The amount of fluorescence produced is directly proportional to the amount of AMC released, which in turn is a direct measure of the enzyme's activity. caymanchem.com The liberated AMC has distinct excitation and emission maxima, typically in the range of 340–360 nm for excitation and 440–460 nm for emission, which can be readily measured using a fluorometer. biomol.comcaymanchem.com This "turn-on" fluorescence mechanism provides a highly sensitive and continuous method for quantifying protease activity in biochemical assays. iris-biotech.de

| State of Compound | Fluorescence | Excitation Maxima (nm) | Emission Maxima (nm) |

|---|---|---|---|

| Intact Ac-IEPD-AMC (Peptide-conjugated) | Quenched / Very Low | ~330 nm | ~390 nm |

| Free AMC (Post-cleavage) | High / Strong | 340-360 nm | 440-460 nm |

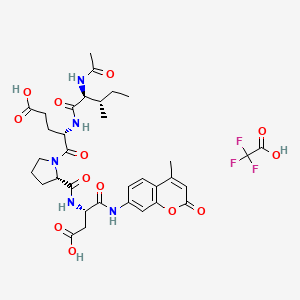

Structure

2D Structure

Properties

Molecular Formula |

C34H42F3N5O13 |

|---|---|

Molecular Weight |

785.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H41N5O11.C2HF3O2/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19;3-2(4,5)1(6)7/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42);(H,6,7)/t16-,21-,22-,23-,28-;/m0./s1 |

InChI Key |

DPJJHJBBZSQESC-WQMVBLBISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Enzymatic Specificity and Kinetic Characterization

Primary Specificity for Granzyme B (hGzmB)

Ac-IEPD-AMC is widely recognized as a substrate for human Granzyme B (hGzmB), a serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells. abcam.comsigmaaldrich.comabcam.cn This specificity is central to its use in assays designed to measure the cytotoxic potential of these immune cells.

The sequence Ile-Glu-Pro-Asp (IEPD) represents the P4 to P1 positions of the substrate, which are the amino acid residues on the N-terminal side of the scissile bond. In this sequence, the cleavage occurs after the P1 aspartic acid (Asp) residue. nih.govrcsb.org The P1 position is a primary determinant of specificity for many proteases. Granzyme B exhibits a strong preference for cleaving after aspartic acid residues. sigmaaldrich.comnih.govrcsb.org The residues at the P4 (Isoleucine), P3 (Glutamic acid), and P2 (Proline) positions also contribute to the specific recognition and binding by Granzyme B. nih.govnih.gov The IEPD tetrapeptide sequence has been identified as a specific target for hGzmB through methods like multiplex substrate profiling. nih.gov

The cleavage of Ac-IEPD-AMC by Granzyme B occurs specifically after the aspartic acid (D) residue in the IEPD sequence. sigmaaldrich.comnih.gov This releases the fluorescent AMC group, allowing for the sensitive detection of Granzyme B activity. sigmaaldrich.comnih.gov Structural studies of human Granzyme B in complex with a tetrapeptide aldehyde inhibitor (Ac-IEPD-CHO) have provided insights into this specificity. rcsb.org The S1 subsite of Granzyme B, which accommodates the P1 residue of the substrate, is significantly larger and less charged than the corresponding site in caspases, which also cleave after aspartic acid. rcsb.org This structural difference is a key factor in the substrate specificity of Granzyme B. rcsb.org

Specificity Against Other Serine Proteases

While Ac-IEPD-AMC is a primary substrate for Granzyme B, its specificity against other proteases, particularly those with similar cleavage preferences, is a critical consideration for its application in complex biological samples.

Both Granzyme B and certain caspases, such as caspase-3 and caspase-7, are key mediators of apoptosis and share the unique feature of cleaving after aspartic acid residues. abcam.comrcsb.org For instance, the optimal recognition sequence for caspase-3 is DEVD (Asp-Glu-Val-Asp). bdbiosciences.com Although Ac-IEPD-AMC is primarily a Granzyme B substrate, it has also been reported to be a substrate for caspase-8. sapphirebioscience.com This highlights the potential for cross-reactivity. However, the structural differences in the active sites of Granzyme B and caspases contribute to preferential cleavage. rcsb.org The larger S1 pocket of Granzyme B allows it to accommodate the IEPD sequence more effectively than some caspases. rcsb.org For example, while caspase-8 can recognize IETD-based substrates, its interaction with the DEVD sequence is also well-established. biorxiv.org The subtle differences in the preferred P2-P4 residues help in distinguishing the activity of Granzyme B from that of various caspases.

Studies have shown that the IEPD sequence is specifically recognized by Granzyme B compared to other human granzymes. nih.gov However, the potential for cleavage by other proteases, especially at high concentrations or over extended incubation times, should be considered. For instance, while some sources describe Ac-IEPD-AMC as a substrate for both caspase-8 and Granzyme B, others emphasize its use in specific Granzyme B activity assays. sigmaaldrich.comabcam.cnsapphirebioscience.com The serine protease inhibitor PI-9 has been shown to inhibit Granzyme B activity, as measured by the cleavage of the Ac-IEPD-pNA substrate (a colorimetric analogue of Ac-IEPD-AMC), which in turn reduces caspase-3 activation. nih.gov This suggests a downstream relationship rather than direct, significant cleavage of IEPD by caspase-3 under those conditions. Careful experimental design, including the use of specific inhibitors, is often necessary to dissect the activity of Granzyme B from that of other proteases in a mixed sample.

Enzymatic Reaction Kinetics

The efficiency of an enzyme in catalyzing a reaction is described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat). biorxiv.orgyoutube.com

The Kₘ value for Ac-IEPD-AMC with human Granzyme B has been reported to be 160 µM, and the kcat value is 0.5 s⁻¹. nih.gov The catalytic efficiency, represented by the kcat/Kₘ ratio, is a measure of how efficiently an enzyme converts a substrate into a product. biorxiv.orgyoutube.com For Ac-IEPD-AMC and Granzyme B, this ratio is 3.3 x 10³ M⁻¹s⁻¹. nih.gov For comparison, a colorimetric substrate, Ac-IEPD-pNA, has a reported catalytic efficiency (kcat/Kₘ) of 6.6 x 10⁴ M⁻¹s⁻¹ for Granzyme B. sigmaaldrich.com It is important to note that kinetic parameters can vary depending on the experimental conditions.

Table 1: Kinetic Parameters of Ac-IEPD-AMC with Human Granzyme B

| Parameter | Value | Reference |

| Kₘ | 160 µM | nih.gov |

| kcat | 0.5 s⁻¹ | nih.gov |

| kcat/Kₘ | 3.3 x 10³ M⁻¹s⁻¹ | nih.gov |

Determination of Kinetic Parameters (e.g., kcat/Km)

The efficiency of an enzyme's catalysis on a given substrate is quantitatively described by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of these two parameters, kcat/Km, represents the catalytic efficiency of the enzyme.

For Ac-IEPD-AMC, detailed kinetic studies have been performed to determine these parameters with human granzyme B. Research has shown that while Ac-IEPD-AMC is a substrate for granzyme B, it exhibits relatively slow enzymatic cleavage rates. ed.ac.uk

The determined kinetic parameters for the interaction of Ac-IEPD-AMC with human granzyme B are presented in the table below.

| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Human Granzyme B | 0.5 | 160 | 3.3 x 10³ |

| Table 1: Kinetic parameters of Ac-IEPD-AMC with Human Granzyme B. ed.ac.uk |

While Ac-IEPD-AMC is also known to be a substrate for caspase-8, specific kinetic data (kcat/Km) for this interaction are not as readily available in the literature. Further research is required to fully characterize the kinetic profile of Ac-IEPD-AMC with various caspases.

Methodological Applications in Protease Activity Assays

Quantitative Fluorometric Assays for Granzyme B Activity

Ac-IEPD-AMC is extensively used in quantitative fluorometric assays to determine the activity of Granzyme B, a serine protease crucial for inducing apoptosis in target cells by cytotoxic T lymphocytes and natural killer (NK) cells.

Development and Optimization of In Vitro Assay Protocols

The development of robust in vitro assays using Ac-IEPD-AMC involves the careful optimization of several parameters to ensure accurate and reproducible results. Standard protocols typically involve incubating recombinant Granzyme B with the substrate in a suitable buffer, such as HEPES or a specialized assay buffer provided in commercial kits. sigmaaldrich.com The reaction is monitored over time by measuring the increase in fluorescence.

Key considerations in protocol optimization include:

Enzyme and Substrate Concentrations: Determining the optimal concentrations of both Granzyme B and Ac-IEPD-AMC is critical. Substrate concentrations are often used at or near the Michaelis-Menten constant (Km) to ensure the reaction rate is sensitive to enzyme concentration. The Km of human Granzyme B for Ac-IEPD-AMC has been reported to be 160 µM. nih.gov

Buffer Conditions: The pH, ionic strength, and presence of additives in the assay buffer can significantly influence enzyme activity. A neutral pH, typically around 7.5, is generally preferred.

Incubation Time and Temperature: Assays are typically performed at 37°C to mimic physiological conditions. sigmaaldrich.com The incubation time is chosen to ensure the reaction remains in the linear range, avoiding substrate depletion. Kinetic readings are often preferred over endpoint measurements to obtain the initial velocity of the reaction. nih.gov

Controls: The inclusion of appropriate controls is essential. A positive control, often a known amount of active Granzyme B, validates the assay's performance. A negative control, lacking the enzyme, establishes the background fluorescence. Additionally, a specific inhibitor of Granzyme B, such as Ac-IEPD-CHO, can be used to confirm the specificity of the measured activity. abcam.cn

Application in Cell Lysate Analysis

A significant application of Ac-IEPD-AMC is the quantification of Granzyme B activity in complex biological samples like cell lysates. This allows researchers to study the levels of active Granzyme B in immune cells or target cells under various experimental conditions.

The procedure for cell lysate analysis involves:

Cell Lysis: Cells are lysed using a suitable buffer to release their intracellular contents, including Granzyme B. It is crucial to avoid protease inhibitors in the lysis buffer that might interfere with Granzyme B activity.

Protein Quantification: The total protein concentration of the lysate is determined to normalize the Granzyme B activity.

Fluorometric Assay: A known amount of the cell lysate is incubated with Ac-IEPD-AMC, and the resulting fluorescence is measured. The activity is typically expressed as relative fluorescence units (RFU) per unit of time per milligram of protein.

The analysis of Granzyme B activity in cell lysates has been instrumental in understanding the mechanisms of immune-mediated cell death and the efficacy of immunotherapies.

High-Throughput Screening Methodologies

The fluorogenic nature of the Ac-IEPD-AMC assay makes it highly amenable to high-throughput screening (HTS), a process used to test large numbers of compounds for their ability to modulate the activity of a biological target.

Utility in Screening for Granzyme B Modulators

Ac-IEPD-AMC is a valuable tool for identifying and characterizing inhibitors of Granzyme B, which have therapeutic potential in treating inflammatory and autoimmune diseases where Granzyme B is pathologically elevated. In an HTS campaign, a library of small molecules is screened for their ability to reduce the fluorescence signal generated by the cleavage of Ac-IEPD-AMC by Granzyme B.

The process typically involves dispensing Granzyme B, the test compounds, and Ac-IEPD-AMC into multi-well plates (e.g., 96- or 384-well plates). abcam.cn A decrease in fluorescence in the presence of a compound indicates potential inhibition of Granzyme B. Hits from the primary screen are then subjected to further validation and dose-response studies to confirm their inhibitory activity and determine their potency (e.g., IC50 values). Commercial inhibitor screening kits often include Ac-IEPD-AMC as the substrate and a known inhibitor like Ac-IEPD-CHO as a positive control. sigmaaldrich.commybiosource.com

Adaptability for Robotics and Automated Systems

The simplicity and robustness of the Ac-IEPD-AMC assay allow for its seamless integration into robotic and automated HTS platforms. nih.gov These systems utilize liquid handling robots to perform the precise and repetitive tasks of dispensing reagents, compounds, and cells into microplates. harvard.edu

Automated systems offer several advantages for Ac-IEPD-AMC-based screening:

Increased Throughput: Robots can process thousands of samples per day, significantly accelerating the screening process.

Miniaturization: Assays can be performed in low-volume formats (e.g., 384- and 1536-well plates), conserving valuable reagents and compounds. nih.gov

Improved Reproducibility: Automation minimizes human error, leading to more consistent and reliable data.

Data Management: Integrated software controls the instrumentation, collects the data from the plate reader, and often performs initial data analysis.

A typical automated workflow for a Granzyme B inhibitor screen would involve a robotic arm transferring plates between a liquid handler (for adding enzyme, inhibitor, and substrate), an incubator, and a fluorescence plate reader. nih.govharvard.edu

Comparative Analysis with Other Fluorogenic and Chromogenic Substrates

While Ac-IEPD-AMC is a widely used substrate for Granzyme B, several other fluorogenic and chromogenic substrates have been developed, each with its own set of advantages and disadvantages.

Chromogenic Substrates: The most common chromogenic substrate for Granzyme B is Ac-IEPD-pNA (p-nitroanilide). Cleavage of Ac-IEPD-pNA releases p-nitroanilide, which can be detected by measuring the absorbance at approximately 405 nm. sigmaaldrich.comresearchgate.net While generally less sensitive than fluorogenic substrates, chromogenic assays can be useful when fluorescence-based detection is not feasible or when interfering fluorescence from test compounds is a concern. The Vmax for Ac-IEPD-AMC with recombinant human Granzyme B is reportedly about eight-fold lower than that of Ac-IEPD-pNA. nih.gov

Alternative Fluorogenic Substrates: Other fluorogenic reporters have been coupled to the IEPD peptide sequence, such as 7-amino-4-trifluoromethylcoumarin (AFC). Substrates like Ac-IEPD-AFC are also commercially available and used in Granzyme B activity assays. sigmaaldrich.comnih.gov The choice between AMC and AFC may depend on the specific instrumentation available and the potential for spectral overlap with other fluorescent molecules in the assay.

FRET-Based Substrates: Förster Resonance Energy Transfer (FRET) probes represent a more advanced class of fluorogenic substrates. These probes typically consist of the Granzyme B recognition sequence flanked by a donor and a quencher fluorophore. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by Granzyme B, the donor and quencher are separated, leading to an increase in fluorescence. Some FRET-based substrates have been shown to exhibit significantly higher catalytic efficiency (kcat/Km) compared to Ac-IEPD-AMC, potentially offering greater sensitivity. nih.govsigmaaldrich.com

The following table provides a comparative overview of the kinetic parameters for various Granzyme B substrates:

| Substrate | Reporter Group | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-IEPD-AMC | AMC | 160 | 0.5 | 3.3 x 10³ |

| Ac-IEPD-pNA | pNA | - | - | 6.6 x 10⁴ |

| Ac-IEPD-AFC | AFC | 585 | - | - |

| T1 (FRET) | BODIPY-FL/Dabcyl | 30.8 | 2.3 | 5.9 x 10⁴ |

| H5 (FRET) | BODIPY-FL/Dabcyl | 9.6 | 117 | 1.2 x 10⁷ |

Data compiled from multiple sources. nih.govsigmaaldrich.comresearchgate.netnih.gov

Advantages Over Alternative AMC-Conjugated Peptides (e.g., Ac-DEVD-AMC)

In the landscape of protease activity assays, various peptide substrates conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC) are utilized to measure the activity of different caspases. One of the most common is Ac-DEVD-AMC, a substrate primarily for caspase-3. biotium.combdbiosciences.com While both Ac-IEPD-AMC and Ac-DEVD-AMC are valuable tools, their primary advantage lies in their differing specificities, which allows for the distinct measurement of different caspase activities.

The tetrapeptide sequence of the substrate dictates its specificity for a particular caspase. nih.gov The "IEPD" sequence in Ac-IEPD-AMC is preferentially recognized and cleaved by caspase-8 and granzyme B. medchemexpress.comechelon-inc.com In contrast, the "DEVD" sequence of Ac-DEVD-AMC is the preferred cleavage site for caspase-3 and, to a lesser extent, caspase-7. bdbiosciences.comnih.govplos.org This specificity is critical for researchers aiming to dissect the roles of individual caspases in complex biological pathways. For instance, in studies of apoptosis, the ability to differentiate between the activity of an initiator caspase like caspase-8 and an executioner caspase like caspase-3 is paramount. nih.gov

The use of Ac-IEPD-AMC allows for the targeted investigation of the extrinsic apoptosis pathway, where caspase-8 is a key initiator. nih.gov By using this substrate, researchers can specifically measure the activation of caspase-8 in response to various stimuli. This provides a clear advantage over using a more general caspase substrate that might be cleaved by multiple caspases, leading to ambiguous results.

Furthermore, the distinct substrate specificities of Ac-IEPD-AMC and Ac-DEVD-AMC enable their use in multiplex assays to simultaneously monitor the activity of different caspases within the same sample. This can provide a more comprehensive picture of the apoptotic cascade.

Table 1: Comparison of Ac-IEPD-AMC and Ac-DEVD-AMC

| Feature | Ac-IEPD-AMC (trifluoroacetate salt) | Ac-DEVD-AMC |

|---|---|---|

| Primary Target Proteases | Caspase-8, Granzyme B medchemexpress.comechelon-inc.com | Caspase-3, Caspase-7 bdbiosciences.comnih.govplos.org |

| Peptide Sequence | Acetyl-Ile-Glu-Pro-Asp caymanchem.com | Acetyl-Asp-Glu-Val-Asp nih.gov |

| Fluorophore | 7-amino-4-methylcoumarin (AMC) caymanchem.com | 7-amino-4-methylcoumarin (AMC) nih.gov |

| Excitation/Emission (nm) | ~340-360 / ~440-460 caymanchem.combiomol.com | ~380 / ~430-460 bdbiosciences.com |

| Primary Application | Measuring initiator caspase-8 activity in the extrinsic apoptotic pathway. nih.gov | Measuring executioner caspase-3 activity. biotium.combdbiosciences.com |

Structural and Mechanistic Insights from Ac Iepd Amc Interactions

Elucidation of Enzyme Active Site Architecture (e.g., Granzyme B Catalytic Triad)

The interaction between Ac-IEPD-AMC and proteases like human granzyme B (hGzmB) provides significant insights into the architecture of the enzyme's active site. Granzyme B, like many serine proteases, possesses a catalytic triad (B1167595) of amino acid residues essential for its enzymatic function. The cleavage of the substrate allows researchers to infer the spatial arrangement and chemical environment of this triad.

The specific sequence of Ac-IEPD-AMC is designed to fit snugly into the active site of GzmB. The enzyme's active site is a pocket that recognizes the four amino acid residues of the substrate. The aspartate (D) at the P1 position of the substrate is particularly crucial, as GzmB is an aspartase, meaning it specifically cleaves peptide bonds C-terminal to an aspartic acid residue. The interactions between the side chains of the substrate's amino acids and the residues lining the active site pocket are fundamental to the enzyme's specificity and catalytic efficiency. While direct structural elucidation often relies on techniques like X-ray crystallography, the use of substrates like Ac-IEPD-AMC provides a dynamic view of the active site's functionality.

Investigation of Substrate-Enzyme Binding Modes

The study of how Ac-IEPD-AMC binds to its target enzymes reveals critical details about the molecular interactions that govern substrate recognition and catalysis.

Conformational Changes Upon Substrate Binding and Hydrolysis

The binding of a substrate like Ac-IEPD-AMC to an enzyme is not a simple lock-and-key event but rather an induced-fit process involving conformational changes in both the substrate and the enzyme. nih.gov Upon initial binding, the enzyme's active site can undergo a conformational shift to better accommodate the substrate, a process that optimizes the alignment of the catalytic residues for the cleavage reaction. nih.gov

Following the hydrolysis of the peptide bond, the enzyme and the cleaved products (Ac-IEPD and AMC) again undergo conformational changes to facilitate the release of the products from the active site. This allows the enzyme to return to its native state, ready to bind to another substrate molecule. The study of these conformational changes is crucial for understanding the entire catalytic cycle and can be investigated using various biophysical techniques and computational methods. nih.govresearchgate.net

Computational Approaches in Enzyme-Substrate Dynamics

Computational methods have become indispensable tools for dissecting the dynamic interactions between enzymes and their substrates at an atomic level.

Molecular Dynamics Simulations of Ac-IEPD-AMC with Target Proteases

Molecular dynamics (MD) simulations offer a powerful in-silico approach to visualize and analyze the time-resolved behavior of biological macromolecules. nih.gov By simulating the Ac-IEPD-AMC substrate within the active site of a protease like granzyme B, researchers can observe the intricate dance of molecular interactions that lead to substrate binding, conformational changes, and ultimately, catalysis. nih.gov

These simulations can provide detailed information on the stability of the enzyme-substrate complex, the role of individual amino acid residues in binding, and the energetic landscape of the catalytic reaction. For example, MD simulations can reveal the flexibility of certain regions of the enzyme and how this flexibility contributes to its function. nih.gov

| Simulation Parameter | Typical Value/Description |

| System | Ac-IEPD-AMC docked into the active site of Granzyme B |

| Force Field | CHARMM, AMBER, or GROMOS are commonly used for proteins and small molecules. |

| Water Model | Explicit water models like TIP3P or SPC/E are used to solvate the system. |

| Simulation Time | Nanoseconds to microseconds, depending on the process being studied. |

| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, interaction energy calculations. |

In Silico Mutagenesis Studies to Confirm Binding Determinants

To further pinpoint the key residues involved in substrate binding and catalysis, researchers can employ in silico mutagenesis. nih.govnih.gov This computational technique involves systematically replacing specific amino acid residues in the enzyme's active site with other amino acids in a computer model. By then performing docking studies or MD simulations with the mutated enzyme and the Ac-IEPD-AMC substrate, scientists can predict how these mutations will affect binding affinity and catalytic activity. nih.gov

Synthesis and Derivatization in Research Contexts

General Peptide Synthesis Methodologies for AMC-Conjugated Substrates (e.g., Fmoc-based Solid-Phase Synthesis)

The synthesis of peptide-7-amino-4-methylcoumarin (AMC) conjugates, including Ac-IEPD-AMC, is commonly achieved through Solid-Phase Peptide Synthesis (SPPS). The Fluorenylmethyloxycarbonyl (Fmoc) strategy is a predominant method due to its use of a base-labile protecting group, which is compatible with many sensitive moieties. nih.govchempep.com

The core principle of Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin. uci.edu The process begins with the selection of a resin, such as Rink Amide resin, if a C-terminal amide is desired. uci.edu The synthesis cycle for each amino acid consists of two main steps:

Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.eduyoutube.com This exposes a free amine group for the next coupling step.

Coupling: The next Fmoc-protected amino acid is activated using coupling reagents (e.g., DCC/HOBt or HATU) and then added to the resin, forming a new peptide bond with the exposed amine. chempep.comyoutube.com

This cycle is repeated until the desired peptide sequence, in this case, Isoleucyl-Glutamyl-Prolyl-Aspartyl (IEPD), is assembled. The N-terminus is then acetylated to yield the "Ac-" group.

A significant challenge in synthesizing peptide-AMCs is that the AMC moiety itself lacks a functional group for direct attachment to standard solid supports. nih.gov To overcome this, specialized strategies have been developed. One innovative approach involves creating a novel AMC-resin where 7-N-(Fmoc)aminocoumarin-4-acetic acid is attached to a Wang resin. Peptides are then synthesized on the amino group of this linker using standard Fmoc chemistry. The final step involves cleavage from the resin with an acid, such as trifluoroacetic acid (TFA), which also removes side-chain protecting groups. nih.gov This method has proven to be straightforward and versatile, accommodating amino acids with various side-chain functionalities. nih.gov

Potential for Structural Modifications to Alter Specificity or Properties

The modular nature of Ac-IEPD-AMC allows for structural modifications to fine-tune its biochemical and photophysical properties. These modifications can be broadly categorized into alterations of the peptide sequence to enhance specificity and changes to the fluorophore to improve detection characteristics.

The specificity of a protease substrate is primarily dictated by its amino acid sequence, which is recognized and cleaved by the target enzyme. aatbio.com Ac-IEPD-AMC is recognized by proteases like granzyme B and caspase-8, which preferentially bind to the IEPD sequence. caymanchem.com However, to enhance selectivity for a specific enzyme or to probe the specificities of different proteases, researchers can rationally design and synthesize analogs with altered peptide sequences.

This approach has been widely used in the study of caspases, a family of proteases central to apoptosis. nih.gov For instance, the classical caspase-3 substrate sequence Asp-Glu-Val-Asp (DEVD) has been subjected to numerous modifications to increase affinity for caspase-3 and eliminate cross-reactivity with other caspases like caspase-7. nih.govscbt.com By systematically substituting amino acids within the recognition motif, researchers can develop substrates with significantly improved selectivity. This same principle can be applied to the IEPD sequence of Ac-IEPD-AMC to create analogs that are more specific for either granzyme B or caspase-8, thereby reducing ambiguity in activity assays. nih.gov The development of such analogs is crucial for deconvoluting complex biological pathways where multiple proteases may be active. nih.gov

The fluorogenic nature of Ac-IEPD-AMC is conferred by the 7-amino-4-methylcoumarin (B1665955) (AMC) group. Upon enzymatic cleavage of the Asp-AMC bond, the free AMC is released, resulting in a quantifiable increase in fluorescence. biomol.commedchemexpress.commedchemexpress.com While AMC is a widely used and effective fluorophore with excitation/emission maxima around 340-360 nm and 440-460 nm respectively, its properties may not be optimal for all experimental setups. biomol.comthermofisher.com

To address this, researchers can substitute AMC with other fluorophores to create substrates with different spectral properties or enhanced sensitivity. Common alternative fluorophores include:

7-Amino-4-trifluoromethylcoumarin (AFC): Another coumarin (B35378) derivative used in creating fluorogenic substrates for proteases like caspases. scbt.com

Rhodamine 110 (R110): R110-based substrates are often more sensitive than their coumarin-based counterparts. aatbio.com They are particularly useful for endpoint assays. aatbio.com

Other Dyes: A variety of other fluorescent dyes can be conjugated to the peptide sequence to match specific instrument capabilities (e.g., flow cytometers, fluorescence microscopes) or to enable multiplexing with other fluorescent probes. nih.gov

The choice of fluorophore affects key assay parameters such as sensitivity, dynamic range, and potential for spectral overlap in multi-color experiments. aatbio.com The development and use of substrates with diverse fluorophores expand the toolkit available for studying protease activity in various biological contexts.

Advanced Research Applications and Future Perspectives

Utilization in Understanding Proteolytic Pathways and Networks

Ac-IEPD-AMC has been a valuable reagent for dissecting the intricate signaling cascades of proteolytic pathways. As a substrate for both granzyme B and caspase-8, it allows researchers to probe the activation of these key executioner enzymes in apoptosis, or programmed cell death.

Studies have utilized Ac-IEPD-AMC to investigate the crosstalk and hierarchies within these pathways. For instance, research has demonstrated that granzyme B can directly activate pro-caspase-8, initiating a caspase cascade that culminates in cell death. nih.govresearchgate.net Furthermore, investigations have revealed that granzyme B can also bypass caspase-8 to directly cleave and activate downstream effector caspases and other cellular targets, such as the pro-apoptotic protein Bid. nih.govnih.gov This highlights a two-pronged strategy for inducing apoptosis by cytotoxic T lymphocytes and natural killer (NK) cells. nih.gov The ability to quantify the activity of these proteases using Ac-IEPD-AMC has been crucial in mapping these complex and sometimes redundant cell death pathways.

Integration into Multi-Enzyme Profiling Platforms

The specificity of Ac-IEPD-AMC for a subset of proteases makes it a valuable component of multi-enzyme profiling platforms. These platforms utilize a panel of different fluorogenic or colorimetric substrates to simultaneously measure the activity of multiple proteases within a biological sample. This approach provides a broader "activity fingerprint" of the proteolytic landscape.

In one such application, Ac-IEPD-AMC was included in a panel of substrates to assess the selectivity of a novel caspase-3 inhibitor. medchemexpress.com By comparing the inhibition of cleavage of various substrates, including those for caspase-1, -4, -6, -7, -8, -9, and granzyme B, researchers could determine the specificity of their compound. medchemexpress.com This demonstrates the utility of Ac-IEPD-AMC in a broader screening context to not only measure the activity of its target enzymes but also to characterize the selectivity of potential therapeutic agents.

Contribution to the Discovery of Novel Protease Regulators

A critical application of Ac-IEPD-AMC is in high-throughput screening (HTS) assays designed to identify novel inhibitors or activators of granzyme B and caspase-8. The fluorogenic nature of the substrate allows for rapid and sensitive detection of enzyme activity in a format amenable to screening large compound libraries.

For example, Ac-IEPD-AMC has been used to measure the residual activity of granzyme B after incubation with potential inhibitors. nih.gov In such assays, a decrease in the fluorescent signal generated from the cleavage of Ac-IEPD-AMC indicates that the test compound is inhibiting the enzyme. This approach has been successfully employed to identify and characterize new classes of granzyme B inhibitors. nih.gov Similarly, while a closely related colorimetric substrate, Ac-IETD-pNA, was used in a specific high-throughput screen that led to the discovery of a new class of steroid-derived diacid inhibitors of caspase-8, the principle of using a specific substrate like Ac-IEPD-AMC in such screens is well-established.

Prospects for Development of Advanced Enzymatic Tools

While Ac-IEPD-AMC has been a foundational tool, its limitations have driven the development of more advanced enzymatic probes. Research has shown that Ac-IEPD-AMC exhibits a relatively slow enzymatic cleavage rate and a high limit of detection, making it less suitable for detecting the picomolar concentrations of granzyme B often found in clinical samples. nih.govd-nb.info

This has spurred the rational design of next-generation probes, such as those based on Förster Resonance Energy Transfer (FRET). nih.gov The knowledge gained from the binding interactions of the IEPD peptide sequence within the active sites of granzyme B and caspases has been crucial in engineering these more sensitive and specific tools. nih.govgoogle.com For instance, modifications to the peptide sequence flanking the core IEPD motif have led to the development of probes with significantly improved catalytic efficiency and lower limits of detection. nih.govgoogle.com Therefore, the foundational work with Ac-IEPD-AMC has directly informed the evolution of superior reagents for protease research.

Unexplored Potential in Basic Biological Research

The expanding understanding of the non-canonical roles of granzyme B and caspase-8 opens up new avenues for the application of Ac-IEPD-AMC in basic biological research. Beyond their well-established roles in apoptosis, these proteases are now implicated in a variety of other cellular processes.

Recent studies have revealed that granzyme B can be secreted into the extracellular space and contribute to the remodeling of the extracellular matrix. This suggests a potential role for Ac-IEPD-AMC in studying processes such as tissue repair, fibrosis, and cancer metastasis, where extracellular matrix dynamics are critical.

Similarly, caspase-8 is now known to have non-apoptotic functions, including roles in cell differentiation, proliferation, and inflammation. rndsystems.com The use of Ac-IEPD-AMC could help to elucidate the specific proteolytic events mediated by caspase-8 in these contexts. For instance, investigating the cleavage of this substrate in response to various stimuli could uncover novel regulatory pathways controlled by caspase-8 activity, independent of its role in cell death. The continued application of this seemingly simple substrate holds the potential to unlock further complexities of these multifaceted enzymes.

Q & A

Basic Research Questions

Q. How should Ac-IEPD-AMC (trifluoroacetate salt) be handled to ensure stability during enzymatic assays?

- Methodological Answer : Use buffered aqueous solutions at physiological pH (~7.4) and temperature (37°C) to maintain substrate integrity. Avoid prolonged exposure to light due to the light-sensitive AMC fluorophore. Protective measures (gloves, masks) are critical to prevent contamination and ensure researcher safety, as trifluoroacetate salts may release irritants during handling .

Q. What methods are recommended to assess the purity of Ac-IEPD-AMC (trifluoroacetate salt)?

- Methodological Answer :

- Ion Chromatography : Quantify trifluoroacetate counterions and detect residual acetate or chloride .

- NMR Spectroscopy : Analyze structural integrity and confirm the absence of trifluoroacetic acid (TFA) impurities .

- Amino Acid Analysis (AAA) : Verify peptide content and purity, distinguishing between the peptide mass and salt contribution .

Q. How can enzymatic hydrolysis of Ac-IEPD-AMC be optimized for fluorescence detection?

- Methodological Answer : Use proteases (e.g., caspase-1) at optimal concentrations in kinetic assays. Monitor fluorescence intensity (Ex/Em: 380/460 nm) with time-resolved measurements to capture AMC release. Include negative controls (e.g., protease inhibitors) to validate specificity .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence peptide aggregation or bioactivity in cellular assays?

- Methodological Answer : Trifluoroacetate can alter peptide solubility and aggregation kinetics. For example, Aβ42 (trifluoroacetate salt) exhibits distinct aggregation profiles compared to HCl salts. Pre-experiment dialysis or ion-exchange chromatography can mitigate counterion interference in studies requiring precise ionic conditions .

Q. What strategies mitigate residual trifluoroacetate interference in fluorescence-based assays?

- Methodological Answer :

- Salt Replacement : Replace trifluoroacetate with acetate or chloride via lyophilization in the presence of excess HCl or acetic acid .

- Dialysis : Use low-molecular-weight-cutoff membranes to remove residual TFA after synthesis .

- Control Experiments : Include TFA-only controls to quantify background fluorescence contributions .

Q. How can thermal decomposition of trifluoroacetate salts affect material synthesis or peptide stability?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry can identify decomposition products (e.g., CO, CO₂, HF). For fluorinated precursors like yttrium trifluoroacetate, controlled pyrolysis under inert atmospheres minimizes hazardous byproducts .

Q. What experimental designs address contradictions in enzymatic activity data caused by trifluoroacetate contamination?

- Methodological Answer :

- Dose-Response Curves : Compare activity across multiple salt concentrations to identify inhibitory thresholds .

- Counterion Cross-Validation : Repeat assays with acetate or chloride salt forms of the peptide to isolate trifluoroacetate-specific effects .

Q. How do trifluoroacetate counterions impact peptide-receptor binding kinetics in structural biology studies?

- Methodological Answer : Use molecular dynamics simulations to model counterion interactions with binding pockets. Experimentally, surface plasmon resonance (SPR) with desalted peptides can isolate binding affinities from ionic interference .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.